molecular formula C8H10ClN3O B183111 4-(4-Chloropyrimidin-2-yl)morpholine CAS No. 24192-96-9

4-(4-Chloropyrimidin-2-yl)morpholine

Cat. No. B183111
CAS RN: 24192-96-9
M. Wt: 199.64 g/mol
InChI Key: JORDJRAQJPQYLB-UHFFFAOYSA-N
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Description

“4-(4-Chloropyrimidin-2-yl)morpholine” is a chemical compound with the molecular formula C8H10ClN3O . It belongs to the family of morpholine derivatives .


Synthesis Analysis

The synthesis of “4-(4-Chloropyrimidin-2-yl)morpholine” involves a reaction of 2,4-dichloropyrimidine with N,N-diisopropylethylamine in isopropanol. Morpholine is added dropwise and the solution is stirred at 0°C for 30 minutes, and then at room temperature for 12 hours. The reaction mixture is then concentrated under reduced pressure and partitioned between ethyl acetate and water. The organic layer is extracted three times, washed with brine, dried over sodium sulfate, and concentrated to dryness. The products are purified by silica column chromatography in hexanes and ethyl acetate .


Molecular Structure Analysis

The InChI code for “4-(4-Chloropyrimidin-2-yl)morpholine” is 1S/C8H10ClN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2 . The molecular weight is 199.64 .


Physical And Chemical Properties Analysis

“4-(4-Chloropyrimidin-2-yl)morpholine” is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.29 .

Scientific Research Applications

  • PI3K-AKT-mTOR Pathway Inhibition : 4-(Pyrimidin-4-yl)morpholines, including 4-(4-Chloropyrimidin-2-yl)morpholine, are significant in inhibiting the PI3K and PIKKs by forming key hydrogen bonding interactions. This property is crucial for the development of selective inhibitors for the PI3K-AKT-mTOR pathway, which are important in cancer treatment (Hobbs et al., 2019).

  • Intermediate in Synthesis of Anti-Inflammatory Agents : As an important intermediate, 4-(4-Chloropyrimidin-2-yl)morpholine derivatives have been synthesized for inhibiting tumor necrosis factor alpha and nitric oxide, which are vital in the development of anti-inflammatory drugs (Lei et al., 2017).

  • DNA-Dependent Protein Kinase Inhibitors : This compound is also utilized in the synthesis of inhibitors for DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair and cellular responses to DNA damage. This has implications in cancer research and treatment (Cano et al., 2010).

  • Hydrogen-Bonded Sheet Structures : In the study of hydrogen-bonded sheet structures in various molecular forms, 4-(4-Chloropyrimidin-2-yl)morpholine derivatives have been observed to form sheets with significant electronic polarization. This has implications for material science and crystallography (Orozco et al., 2008).

  • Imaging in Parkinson's Disease : 4-(4-Chloropyrimidin-2-yl)morpholine derivatives are synthesized for potential use in PET imaging for the LRRK2 enzyme in Parkinson's disease, indicating its role in neurological research (Wang et al., 2017).

  • Antimicrobial Applications : Some derivatives of 4-(4-Chloropyrimidin-2-yl)morpholine have shown promising antimicrobial activities, making them of interest in the development of new antimicrobial agents (Desai et al., 2013).

Safety And Hazards

The compound has a GHS07 signal word of warning . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-(4-chloropyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORDJRAQJPQYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356463
Record name 4-(4-chloropyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloropyrimidin-2-yl)morpholine

CAS RN

24192-96-9
Record name 4-(4-Chloro-2-pyrimidinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24192-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-chloropyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chloropyrimidin-2-yl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Zaib, MT Younas, I Khan, HS Ali, CJ McAdam… - Bioorganic …, 2023 - Elsevier
The identification of effective and druggable cholinesterase inhibitors to treat progressive neurodegenerative Alzheimer’s disorder remains a continuous drug discovery hunt. In this …
Number of citations: 3 www.sciencedirect.com
JL Woodring, KA Bachovchin, KG Brady… - European journal of …, 2017 - Elsevier
Human African trypanosomiasis (HAT) is a deadly disease in need of new chemotherapeutics that can cross into the central nervous system. We previously reported the discovery of 2 (…
Number of citations: 18 www.sciencedirect.com
W Li, Q Sun, L Song, C Gao, F Liu, Y Chen… - European Journal of …, 2017 - Elsevier
PI3K/Akt/mTOR and hedgehog (Hh) signalings are two important pathways in breast cancer, which are usually connected with the drug resistance and cancer migration. Many studies …
Number of citations: 13 www.sciencedirect.com

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